(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Overview
Description
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H7Cl2FO and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantiomerically Pure Synthesis
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is vital in the enantiomerically pure synthesis of pharmaceutical compounds. An example includes its use as a key intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK in clinical development. A biotransformation-mediated synthesis has been developed for manufacturing this compound in enantiomerically pure form (Martínez et al., 2010).
Chiral Recognition Studies
The compound also plays a role in chiral recognition studies. The molecular diastereomeric complexes involving this compound and various alcohols have been investigated, highlighting the significance of specific intermolecular interactions in chiral discrimination processes (Ciavardini et al., 2013).
Conformational Landscape Investigation
Studies have also been conducted on the conformational landscape of 1-(fluorophenyl)ethanols, including this compound. These investigations focus on the effects of ring fluorine atoms on the compounds' conformational properties, contributing to a deeper understanding of molecular structures (Speranza et al., 2009).
Biocatalysis in Pharmaceutical Synthesis
The compound is also significant in the field of biocatalysis, particularly in the synthesis of crizotinib, a treatment for non-small cell lung cancer. A study demonstrates the use of mutant alcohol dehydrogenase from Lactobacillus kefir for the industrial green production of this compound, a key chiral intermediate of crizotinib (Zong et al., 2019).
X-Ray Crystallography Applications
X-ray crystallography studies involving analogs of this compound have been conducted to understand molecular structures and intermolecular interactions, contributing to the field of structural chemistry (Percino et al., 2008).
Mechanism of Action
Target of Action
Unfortunately, the specific targets of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
It is known that this compound is used as a pharmaceutical intermediate .
Mode of Action
The exact mode of action of This compound
As a pharmaceutical intermediate, it is likely involved in the synthesis of more complex compounds, potentially altering their structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
It is known that the compound is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
This compound
is used in the synthesis of the anti-tumor molecular targeted drug Crizotinib . Therefore, the molecular and cellular effects of this compound’s action are likely related to the anti-tumor activity of Crizotinib.
Action Environment
The action, efficacy, and stability of This compound
can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.
Safety and Hazards
Future Directions
As a pharmaceutical intermediate, the future directions for “®-1-(2,6-dichloro-3-fluorophenyl)ethanol” are likely to be driven by the development of new pharmaceuticals that require this compound in their synthesis. Its use in the synthesis of the anti-tumor drug Crizotinib suggests potential applications in cancer treatment .
Properties
IUPAC Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463001 | |
Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330156-50-8 | |
Record name | (αR)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330156-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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